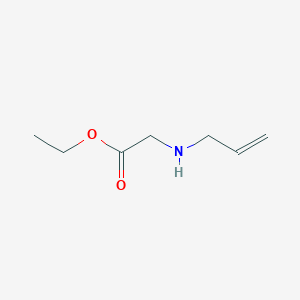

Ethyl (allylamino)acetate

概览

描述

Ethyl (allylamino)acetate is a compound that can be synthesized through various chemical reactions involving allylamine as a starting material. The compound is characterized by the presence of an allyl group attached to an amino function, which is further linked to an ethyl acetate moiety. This structure allows for a range of chemical transformations due to the presence of multiple reactive sites, such as the double bond in the allyl group and the nucleophilic nitrogen in the amino group.

Synthesis Analysis

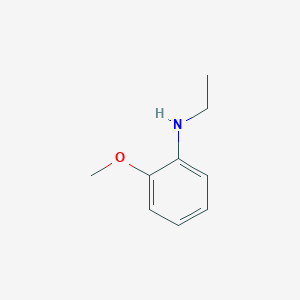

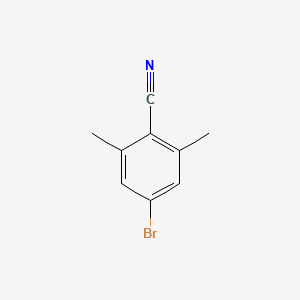

The synthesis of related compounds has been demonstrated through regioselective coupling reactions. For instance, ethyl 2-((alkylamino)(cyano)methyl) acrylates have been synthesized from ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, yielding good results . Although not directly synthesizing Ethyl (allylamino)acetate, this method provides insight into the potential synthetic routes that could be adapted for its production. Additionally, the use of a modified Yamaguchi reagent has been reported for the synthesis of various amides and peptides, which could be relevant for further functionalization of Ethyl (allylamino)acetate .

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl (allylamino)acetate has been elucidated using techniques such as single crystal X-ray diffraction. For example, the crystal structure of ethyl-3(allylamino)-9,9-dimethyl-7,11-dioxo-1,5-diphenylspiro[5.5]undec-2-en-2-carboxylate was determined, revealing the spatial arrangement of the allylamino group within a complex molecular framework . This analysis is crucial for understanding the reactivity and interaction of such compounds with other chemical entities.

Chemical Reactions Analysis

The chemical reactivity of Ethyl (allylamino)acetate can be inferred from related compounds. Multicomponent reactions have been employed to synthesize novel compounds, such as ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(aryl)methylthio)acetates, using homogeneous catalysts like Ni(NO3)2.6H2O . These reactions typically offer high yields and short reaction times, suggesting that Ethyl (allylamino)acetate could also participate in similar efficient transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl (allylamino)acetate are not directly reported in the provided papers, the properties of structurally related compounds can provide valuable insights. The solubility, melting points, and stability of such compounds are influenced by their molecular structure, particularly the functional groups present. For instance, the presence of an ester group typically affects the compound's hydrophobicity and solubility in organic solvents. The allyl group could also impart reactivity towards radical and nucleophilic additions, which would be important in understanding the compound's behavior in various chemical environments.

科研应用

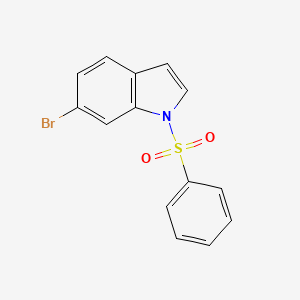

Coordination-Insertion Copolymerization

The coordination-insertion copolymerization of allyl monomers, including protected allylamines like ethyl (allylamino)acetate, with ethylene using a palladium/phosphine-sulfonate catalyst represents a significant advance in polymer chemistry. This process yields highly linear copolymers with in-chain units derived from the allyl monomers, showcasing the utility of allylamines in creating new polymeric materials with tailored properties (Ito et al., 2011).

Molecular and Crystal Structure Analysis

The multicomponent condensation involving allylamine, leading to complex structures like ethyl-3(allylamino)-9,9-dimethyl-7,11-dioxo-1,5-diphenyl-spiro[5.5]undec-2-en-2-carboxylate, underscores the compound's role in advancing the understanding of molecular and crystal structures. This synthesis, explored through single crystal X-ray diffraction, highlights the potential of ethyl (allylamino)acetate derivatives in materials science and structural chemistry (Magerramov et al., 2014).

Bio-Catalyzing Ethanol and Acetic Acid to Ethyl Acetate

Ethyl acetate's production from renewable resources via microbial conversion of biomass-derived sugars represents a sustainable alternative to traditional, unsustainable, and energy-intensive processes. The exploration of bio-catalyzing ethanol and acetic acid to ethyl acetate, especially using lipases in vitro, opens new avenues in biotechnology for producing environmentally friendly solvents (Zhang et al., 2020).

Synthesis of Acrylic Ethyl Esters

The synthesis of 2-[alkylamino(diethoxyphosphoryl)methyl]acrylic acid ethyl esters, through the reaction of allylic bromide with primary amines, showcases the utility of ethyl (allylamino)acetate in organic synthesis, particularly in the creation of novel acrylic esters with potential applications in materials science and as intermediates in chemical synthesis (Kraiem et al., 2003).

Biotechnological Production and Microbial Synthesis

The biotechnological production of ethyl acetate, leveraging yeasts and engineered Escherichia coli for the conversion of sugars into ethyl acetate under anaerobic conditions, illustrates the potential of ethyl (allylamino)acetate derivatives in renewable energy and green solvent production. This approach is particularly promising for enhancing production efficiency and economic viability, offering an alternative to petrochemical processes (Bohnenkamp et al., 2020).

Safety And Hazards

未来方向

While specific future directions for Ethyl (allylamino)acetate are not mentioned in the search results, there are indications of ongoing research into the synthesis and applications of related compounds. For instance, there is interest in the microbial production of ethyl acetate , and the development of allyl–allyl cross-coupling reactions .

性质

IUPAC Name |

ethyl 2-(prop-2-enylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-5-8-6-7(9)10-4-2/h3,8H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXVIASGAMNRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297264 | |

| Record name | N-2-Propen-1-ylglycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (allylamino)acetate | |

CAS RN |

3182-79-4 | |

| Record name | N-2-Propen-1-ylglycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Propen-1-ylglycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

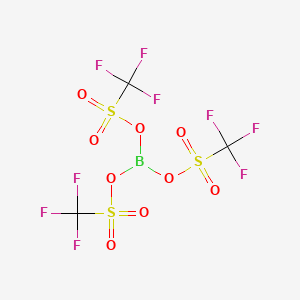

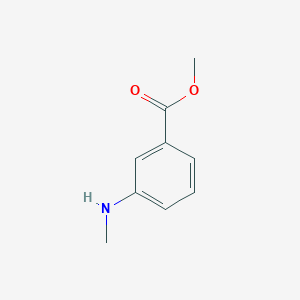

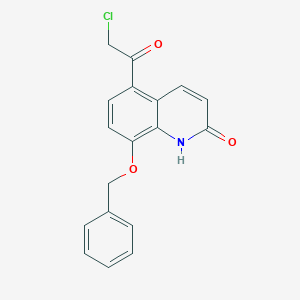

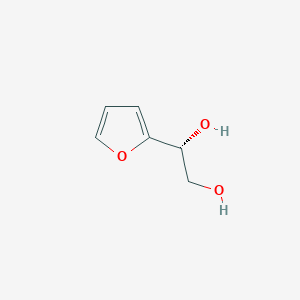

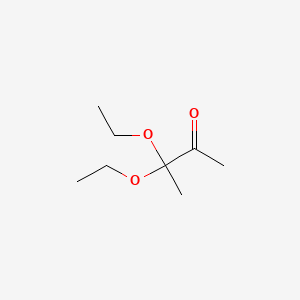

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)